

# A Comparative Guide to AG-270 in MTAP-Deleted Cancers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial data and patient outcomes for **AG-270**, a first-in-class inhibitor of methionine adenosyltransferase 2A (MAT2A). It is designed to offer an objective comparison with emerging alternative therapies for cancers harboring a methylthioadenosine phosphorylase (MTAP) deletion, a genetic alteration present in approximately 15% of all human cancers.[1] This guide is intended to support ongoing research and development efforts in this targeted oncology space.

### **Executive Summary**

AG-270 is an oral, potent, and reversible inhibitor of MAT2A, an enzyme crucial for the production of S-adenosylmethionine (SAM).[2][3] In cancer cells with MTAP deletion, the inhibition of MAT2A leads to a reduction in SAM levels, which in turn inhibits the function of Protein Arginine Methyltransferase 5 (PRMT5), ultimately inducing cell death.[2][4] The first-inhuman Phase 1 clinical trial (NCT03435250) of AG-270 demonstrated a manageable safety profile and early signs of clinical activity in patients with advanced, MTAP-deleted solid tumors. [2][3] This guide will delve into the specifics of this trial, presenting a detailed look at the patient outcomes and experimental methodologies. Furthermore, it will draw a comparison with the burgeoning class of MTA-cooperative PRMT5 inhibitors, which represent a primary alternative therapeutic strategy in this patient population.

#### **Data Presentation: AG-270 Clinical Trial Insights**



The following tables summarize the key quantitative data from the single-agent dose-escalation arm of the Phase 1 study of **AG-270** in patients with MTAP-deleted tumors.[5]

**Table 1: Patient Demographics and Baseline** 

Characteristics (N=40)

Characteristic	Value
Median Age (years)	60.5
Gender (Male/Female)	23 / 17
Most Common Tumor Types	Bile Duct Cancer (17.5%), Pancreatic Cancer (17.5%), Non-small Cell Lung Cancer (12.5%), Mesothelioma (10%)[2]
Prior Lines of Therapy	1 (30%), 2 (22.5%), ≥3 (47.5%)[2]

## Table 2: Efficacy of Single-Agent AG-270 in the Phase 1

**Trial** 

Efficacy Endpoint	Result
Best Overall Response	
Partial Response (PR)	2 patients (5%)[2][3]
Stable Disease (SD) ≥16 weeks	5 patients (12.5%)[2][3]
Maximum Tolerated Dose (MTD)	200 mg once daily (QD)
Pharmacodynamic Response	
Maximal Reduction in Plasma SAM	54% to 70%[2][3]
Reduction in Tumor SDMA Levels	Average H-score reduction of 36.4% in paired biopsies[2]

# Table 3: Common Treatment-Related Adverse Events (TRAEs) with Single-Agent AG-270 (Any Grade, ≥10% of





Patients)

Adverse Event	Frequency
Fatigue	25%[2]
Blood Bilirubin Increase	15%[2]
Hyperbilirubinemia	12.5%[2]
Anemia	10%[2]
Thrombocytopenia	10%[2]

## Comparison with Alternative Therapies: MTA-Cooperative PRMT5 Inhibitors

A key alternative strategy for treating MTAP-deleted cancers involves the direct inhibition of PRMT5. A novel class of drugs, MTA-cooperative PRMT5 inhibitors, has shown promise by selectively targeting the PRMT5-MTA complex that accumulates in MTAP-deleted cells.[1]

## Table 4: Preliminary Efficacy of Select MTA-Cooperative PRMT5 Inhibitors in Clinical Trials



Drug	Trial Identifier	Tumor Types with Responses	Preliminary Objective Response Rate (ORR)
AMG 193	NCT05094336	NSCLC, Pancreatic, Biliary Tract, Esophageal/Gastric[6]	Confirmed and unconfirmed partial responses observed across various tumor types[6]
MRTX1719	Phase 1/2	Melanoma, Gallbladder Adenocarcinoma, Mesothelioma, NSCLC, Malignant Peripheral Nerve Sheath Tumors[7]	Objective responses observed[7]
GTA182	Phase 1	NSCLC[8]	57.1% in MTAP- deleted NSCLC (preliminary)[8]
TNG908	NCT05275478	Non-CNS tumors (e.g., NSCLC, pancreatic)[9]	No partial responses in glioblastoma; trial enrollment stopped for this indication[9][10]

### **Experimental Protocols**

A detailed understanding of the methodologies employed in the **AG-270** clinical trial is crucial for the interpretation of the presented data.

### **Protocol 1: Patient Eligibility and Study Design**

 Inclusion Criteria: Patients with advanced solid tumors or lymphoma with homozygous deletion of CDKN2A/MTAP or loss of MTAP protein expression by immunohistochemistry (IHC) were eligible.[2][3]



Study Design: This was a Phase 1, open-label, multicenter study with a dose-escalation phase to determine the Maximum Tolerated Dose (MTD) of AG-270 as a single agent.[2][5]
 Patients received AG-270 orally once daily (QD) or twice daily (BID) in 28-day cycles.[2][3]

#### **Protocol 2: Pharmacodynamic Assessments**

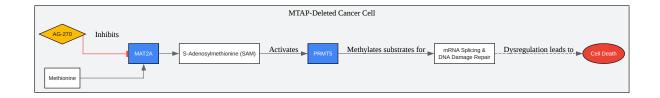
- Plasma SAM Levels: Plasma concentrations of S-adenosylmethionine (SAM) were measured at baseline and after treatment to assess the degree of MAT2A inhibition.[2]
- Tumor SDMA Levels: Paired tumor biopsies were collected at baseline and at the end of the
  first cycle.[11] Immunohistochemistry (IHC) was used to measure the levels of symmetrically
  di-methylated arginine (SDMA) residues, a downstream marker of PRMT5 activity.[2] The Hscore was calculated to quantify the changes in SDMA levels.[2]

#### **Protocol 3: Efficacy and Safety Evaluation**

- Tumor Response: Tumor assessments were performed every two cycles using Response Evaluation Criteria in Solid Tumors (RECIST).[11]
- Safety Monitoring: Adverse events were graded according to the National Cancer Institute
   Common Terminology Criteria for Adverse Events (NCI-CTCAE).

#### **Mandatory Visualization**

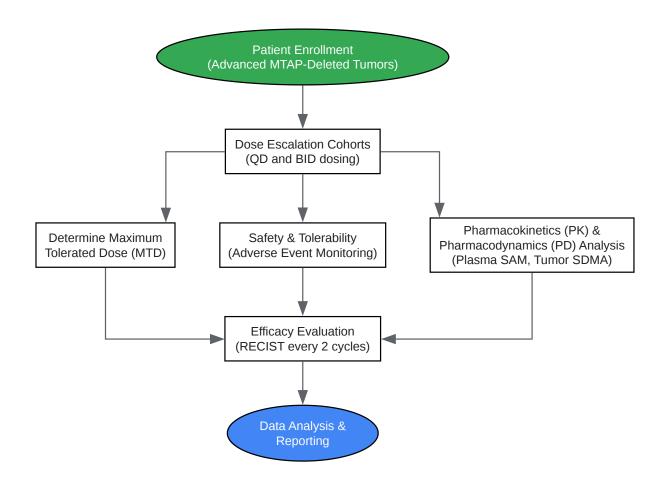
The following diagrams illustrate key aspects of **AG-270**'s mechanism and the clinical trial workflow.





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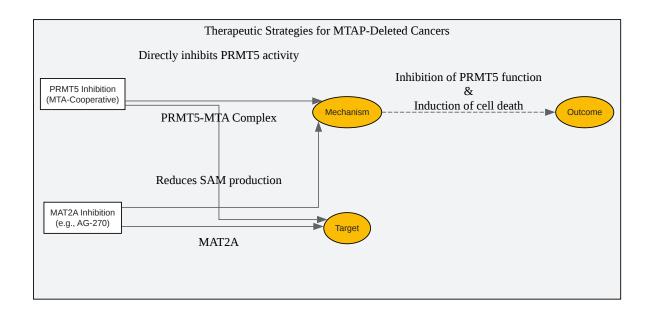
Caption: AG-270 signaling pathway in MTAP-deleted cancer cells.



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Caption: Workflow of the AG-270 Phase 1 clinical trial.





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Caption: Comparison of MAT2A and PRMT5 inhibition strategies.

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